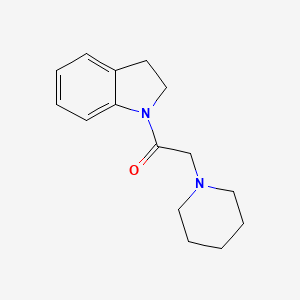![molecular formula C16H22N2O2 B3846513 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole
Overview
Description
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole, also known as A-867744, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool in the study of certain biological processes. This compound is a selective antagonist of the TRPA1 ion channel, which is involved in pain perception and inflammation. In
Mechanism of Action
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole is a selective antagonist of the TRPA1 ion channel, which is involved in pain perception and inflammation. TRPA1 is activated by a variety of stimuli such as cold temperature, mechanical pressure, and chemical irritants. When TRPA1 is activated, it allows the influx of calcium ions into cells, leading to the release of inflammatory mediators and the generation of pain signals. 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole blocks the activity of TRPA1, thereby reducing the influx of calcium ions and the release of inflammatory mediators.
Biochemical and Physiological Effects:
The blockade of TRPA1 by 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been shown to have various biochemical and physiological effects. For example, 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in response to TRPA1 activation. 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has also been shown to reduce the hypersensitivity to mechanical and thermal stimuli in animal models of pain. These findings suggest that 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has potential therapeutic applications in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in lab experiments is its selectivity for TRPA1. This allows researchers to specifically investigate the role of TRPA1 in various biological processes without affecting other ion channels or receptors. Additionally, 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has a relatively low toxicity and is well-tolerated in animal models. However, one limitation of using 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole. One area of interest is the role of TRPA1 in the development of chronic pain conditions such as neuropathic pain and fibromyalgia. Another area of interest is the potential therapeutic applications of 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in the treatment of pain and inflammation. Additionally, further studies are needed to investigate the safety and efficacy of 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole in animal models and potentially in human clinical trials.
Scientific Research Applications
1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole has been used as a research tool in various studies to investigate the role of TRPA1 in pain perception and inflammation. For example, one study used 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole to show that TRPA1 activation contributes to the development of neuropathic pain in mice. Another study used 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole to demonstrate that TRPA1 activation is involved in the development of inflammatory pain in rats. These findings suggest that 1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole can be a valuable tool for studying the mechanisms underlying pain perception and inflammation.
properties
IUPAC Name |
1-[6-(3-methoxyphenoxy)hexyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-7-6-8-16(13-15)20-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNLILJVUFAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2,4-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846438.png)


hydrazone](/img/structure/B3846454.png)

![1-[4-(2-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846470.png)






![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide](/img/structure/B3846516.png)
